molecular formula C15H10N4O2S B2446639 N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034487-01-7

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2446639
CAS No.: 2034487-01-7
M. Wt: 310.33
InChI Key: WTEGTAYUQILXTO-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core, a thiophene ring, and an isoxazole carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Construction of the isoxazole ring: This can be done through cycloaddition reactions.

    Formation of the carboxamide group: This step typically involves amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(phenyl)isoxazole-3-carboxamide
  • N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Uniqueness

The presence of the thiophene ring in N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide might confer unique electronic properties or biological activities compared to its analogs with different substituents.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-15(12-9-13(21-18-12)14-2-1-7-22-14)17-10-4-6-19-11(8-10)3-5-16-19/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEGTAYUQILXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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